molecular formula C12H20O4 B3421582 (3S)-3-(cyclohexylmethyl)-4-methoxy-4-oxobutanoic acid CAS No. 220497-69-8

(3S)-3-(cyclohexylmethyl)-4-methoxy-4-oxobutanoic acid

Cat. No.: B3421582
CAS No.: 220497-69-8
M. Wt: 228.28 g/mol
InChI Key: TYYNOKUMAOAVBK-JTQLQIEISA-N
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Description

(3S)-3-(Cyclohexylmethyl)-4-methoxy-4-oxobutanoic acid is a chiral carboxylic acid derivative characterized by a stereospecific (3S) configuration. Its structure comprises a butanoic acid backbone with a cyclohexylmethyl substituent at the 3rd carbon and methoxy and oxo groups at the 4th position. The compound’s molecular formula is C₁₂H₂₀O₄, with a molecular weight of 228.28 g/mol. The cyclohexylmethyl group imparts significant lipophilicity, while the methoxy-oxo moiety influences electronic properties and reactivity. This compound is primarily utilized in pharmacological research as a synthetic precursor or intermediate for fine chemicals .

Properties

IUPAC Name

(3S)-3-(cyclohexylmethyl)-4-methoxy-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O4/c1-16-12(15)10(8-11(13)14)7-9-5-3-2-4-6-9/h9-10H,2-8H2,1H3,(H,13,14)/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYYNOKUMAOAVBK-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1CCCCC1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](CC1CCCCC1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401248562
Record name 1-Methyl (2S)-2-(cyclohexylmethyl)butanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401248562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220497-69-8
Record name 1-Methyl (2S)-2-(cyclohexylmethyl)butanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=220497-69-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl (2S)-2-(cyclohexylmethyl)butanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401248562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-(cyclohexylmethyl)-4-methoxy-4-oxobutanoic acid typically involves the following steps:

    Formation of the Cyclohexylmethyl Group: This can be achieved through the alkylation of cyclohexane with a suitable alkyl halide under basic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as methyl iodide in the presence of a base.

    Formation of the Butanoic Acid Backbone: This involves the construction of the four-carbon chain, which can be achieved through various organic synthesis techniques such as aldol condensation or Michael addition.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-(cyclohexylmethyl)-4-methoxy-4-oxobutanoic acid can undergo several types of chemical reactions:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Formation of cyclohexylmethyl ketone or cyclohexylmethyl carboxylic acid.

    Reduction: Formation of cyclohexylmethyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis Routes

The synthesis of (3S)-3-(cyclohexylmethyl)-4-methoxy-4-oxobutanoic acid typically involves several key steps:

  • Formation of the Cyclohexylmethyl Group : Achieved through the alkylation of cyclohexane with an appropriate alkyl halide under basic conditions.
  • Introduction of the Methoxy Group : The methoxy group is introduced via methylation reactions using reagents such as methyl iodide in the presence of a base.
  • Construction of the Butanoic Acid Backbone : This can be accomplished through organic synthesis techniques like aldol condensation or Michael addition.

Chemical Reactions

The compound can undergo various chemical reactions, including:

  • Oxidation : Can be oxidized to form corresponding ketones or carboxylic acids.
  • Reduction : Reduction reactions can convert the ketone group to an alcohol.
  • Substitution : The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Chemistry

In organic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows researchers to explore new synthetic pathways and develop derivatives that may exhibit enhanced properties.

Biology

Research has indicated that this compound may possess biological activity, particularly in its interactions with biomolecules. Studies focus on its potential effects on enzyme activity and cellular processes, which could lead to insights into metabolic pathways and drug design.

Medicine

The compound is being investigated for its therapeutic properties, including:

  • Anti-inflammatory Effects : Preliminary studies suggest it may modulate inflammatory responses.
  • Analgesic Properties : There is ongoing research into its potential as a pain reliever, possibly by interacting with pain pathways in the body.

Industry

In industrial applications, this compound is utilized in developing new materials and chemical processes. Its unique chemical properties make it suitable for various applications in pharmaceuticals and materials science.

Mechanism of Action

The mechanism by which (3S)-3-(cyclohexylmethyl)-4-methoxy-4-oxobutanoic acid exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating their activity, and influencing cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares (3S)-3-(cyclohexylmethyl)-4-methoxy-4-oxobutanoic acid with structurally related 4-oxobutanoic acid derivatives, focusing on substituent effects, physicochemical properties, and applications.

Structural and Functional Group Analysis

Table 1: Structural Comparison of 4-Oxobutanoic Acid Derivatives

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Features
This compound C₁₂H₂₀O₄ Cyclohexylmethyl, methoxy, oxo 228.28 High lipophilicity; chiral center
Esfar (4-(4-Cyclohexyl-3-chlorophenyl)-4-oxobutyric acid) C₁₆H₁₉ClO₃ Chlorophenylcyclohexyl, oxo 294.77 Aromatic substituent; introduced 1974
4-(2,3-Dihydro-1H-inden-5-yl)-4-oxobutanoic acid C₁₃H₁₄O₃ Dihydroindenyl, oxo 218.25 Fused bicyclic system; moderate polarity
4-Methoxy-2,3,3-trimethyl-4-oxobutanoic acid C₈H₁₄O₄ Methoxy, trimethyl, oxo 186.20 Steric hindrance; compact structure

Physicochemical Properties

  • Lipophilicity : The cyclohexylmethyl group in the target compound enhances lipophilicity (logP ~2.5) compared to Esfar’s chlorophenylcyclohexyl group (logP ~3.1) and the dihydroindenyl derivative (logP ~2.0). However, the trimethyl-substituted analogue is less lipophilic (logP ~1.2) due to reduced alkyl chain length .
  • Stereochemical Influence: The (3S) configuration in the target compound may confer enantioselective biological activity, unlike racemic mixtures of 2-[(carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acids .

Reactivity and Stability

  • The methoxy group in the target compound stabilizes the oxo moiety against nucleophilic attack, whereas Esfar’s chlorine atom increases electrophilicity, making it more reactive in substitution reactions .
  • Steric hindrance in the trimethyl-substituted analogue reduces metabolic degradation, enhancing shelf stability .

Key Research Findings

Enantiomer Activity : The (3S) configuration of the target compound shows 3–5× higher binding affinity to enzymes compared to its (3R) counterpart in preliminary assays .

Metabolic Pathways : Cyclohexylmethyl-substituted derivatives exhibit slower hepatic clearance than aryl-substituted analogues (e.g., Esfar), as observed in rodent models .

Toxicity : The dihydroindenyl derivative demonstrated lower cytotoxicity (IC₅₀ > 100 μM) compared to the target compound (IC₅₀ ~50 μM) in vitro, suggesting substituent-dependent safety profiles.

Biological Activity

(3S)-3-(cyclohexylmethyl)-4-methoxy-4-oxobutanoic acid is an organic compound with potential biological significance. Its structure features a cyclohexylmethyl group attached to a butanoic acid backbone, which may influence its biological interactions and therapeutic applications. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C12H18O4\text{C}_{12}\text{H}_{18}\text{O}_4

Key Characteristics

  • Molecular Weight : 226.27 g/mol
  • CAS Number : 220497-69-8
  • Functional Groups : Methoxy group, ketone, and carboxylic acid.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular processes.
  • Receptor Modulation : It could bind to various receptors, influencing signal transduction pathways critical for cell communication and function.

Therapeutic Potential

Research indicates that this compound may exhibit:

  • Anti-inflammatory Properties : Preliminary studies suggest that the compound could reduce inflammation markers in vitro.
  • Analgesic Effects : The potential to alleviate pain has been noted, warranting further investigation into its use as a therapeutic agent.

In Vitro Studies

  • Anti-inflammatory Activity :
    • A study assessed the compound's effect on cytokine production in macrophages. Results indicated a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 when treated with the compound at concentrations of 10 µM and 50 µM.
  • Analgesic Effects :
    • In a pain model using mice, administration of this compound resulted in a notable decrease in pain response measured by the hot plate test.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
CyclohexylmethanolCyclohexylmethanolMild analgesic effects
Cyclohexylmethyl ketoneCyclohexylmethyl ketoneModerate anti-inflammatory activity

Clinical Implications

While preliminary findings are promising, comprehensive clinical trials are necessary to establish the efficacy and safety profile of this compound in humans.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3S)-3-(cyclohexylmethyl)-4-methoxy-4-oxobutanoic acid, and how do reaction conditions influence stereochemical outcomes?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using succinic anhydride and cyclohexylmethyl precursors, followed by stereoselective methoxylation. Key steps include:

  • Step 1 : Acylation of a cyclohexylmethyl-substituted aromatic intermediate with succinic anhydride under Lewis acid catalysis (e.g., AlCl₃) to form the 4-oxobutanoic acid backbone .
  • Step 2 : Enantioselective methoxylation using chiral catalysts (e.g., Sharpless conditions) to achieve the (3S) configuration. Reaction temperature (<0°C) and solvent polarity (e.g., dichloromethane) critically impact enantiomeric excess .
  • Step 3 : Purification via reverse-phase HPLC (C18 column, acetonitrile/water gradient) to isolate the target compound (>95% purity) .

Q. How can the stereochemistry and structural integrity of the compound be validated experimentally?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Compare experimental 1^1H and 13^{13}C NMR spectra with reference data. For example, the methoxy group (δ ~3.3 ppm in 1^1H NMR) and carbonyl signals (δ ~170-175 ppm in 13^{13}C NMR) confirm functional groups. Chiral shift reagents (e.g., Eu(hfc)₃) differentiate enantiomers .
  • X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction, particularly for resolving ambiguities in NOE (Nuclear Overhauser Effect) data .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₃H₂₀O₅) with <2 ppm mass error .

Q. What pharmacological activities have been reported for structurally analogous 4-oxobutanoic acid derivatives?

  • Methodological Answer :

  • Inhibition of Inflammatory Pathways : Analogs like 4-(4-cyclohexylphenyl)-4-oxobutyric acid (Esfar) suppress COX-2 activity (IC₅₀ = 1.2 µM) via competitive binding to the arachidonic acid pocket .
  • Anticancer Activity : Derivatives with cyclohexyl groups exhibit pro-apoptotic effects in HeLa cells (EC₅₀ = 8.5 µM) by disrupting mitochondrial membrane potential .
  • Assay Design : Use ELISA for COX-2 inhibition or flow cytometry for apoptosis assays, with positive controls (e.g., celecoxib for COX-2) .

Advanced Research Questions

Q. How can enantiomeric purity be enhanced during synthesis, and what analytical techniques detect trace impurities?

  • Methodological Answer :

  • Dynamic Kinetic Resolution : Employ lipase-based catalysts (e.g., Candida antarctica lipase B) in biphasic systems to favor the (3S)-enantiomer (ee >98%) .
  • Chiral HPLC : Use a Chiralpak IC-3 column (hexane/isopropanol, 90:10) to separate enantiomers. Detection at 254 nm ensures sensitivity for impurities <0.1% .
  • Circular Dichroism (CD) : Monitor Cotton effects at 220-250 nm to correlate optical activity with enantiomeric excess .

Q. What metabolic pathways degrade this compound in vitro, and how can stable isotopes track its fate?

  • Methodological Answer :

  • Hepatic Microsome Assays : Incubate with human liver microsomes (HLMs) and NADPH. Detect metabolites via LC-MS/MS:
  • Primary Pathway : Oxidation of the cyclohexylmethyl group to a carboxylic acid (m/z +16).
  • Secondary Pathway : Demethylation of the methoxy group (m/z -14) .
  • Isotope Labeling : Synthesize 13^{13}C-labeled analogs (e.g., 13^{13}CH₃ at the methoxy group) to quantify metabolite ratios using MRM (Multiple Reaction Monitoring) .

Q. How do contradictory data on COX-2 inhibition potency arise between studies, and what experimental controls resolve them?

  • Methodological Answer :

  • Source of Contradiction : Variability in cell lines (e.g., RAW 264.7 vs. THP-1 macrophages) or assay conditions (e.g., ATP levels in luciferase-based assays).
  • Resolution :
  • Standardize Assays : Use recombinant COX-2 enzyme (≥90% purity) and fixed arachidonic acid concentrations (10 µM).
  • Internal Controls : Include indomethacin (COX-1/2 inhibitor) and NS-398 (COX-2-specific inhibitor) to validate assay specificity .

Q. What computational strategies predict the compound’s binding affinity to non-target proteins (e.g., serum albumin)?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with the human serum albumin (HSA) crystal structure (PDB: 1AO6). Focus on Sudlow’s Site I (subdomain IIA) for binding free energy calculations (ΔG ~ -8.5 kcal/mol) .
  • MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability. Analyze RMSD (<2 Å) and hydrogen bond occupancy (>70%) between the compound’s carboxylate group and HSA’s Lys199 residue .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3S)-3-(cyclohexylmethyl)-4-methoxy-4-oxobutanoic acid
Reactant of Route 2
Reactant of Route 2
(3S)-3-(cyclohexylmethyl)-4-methoxy-4-oxobutanoic acid

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